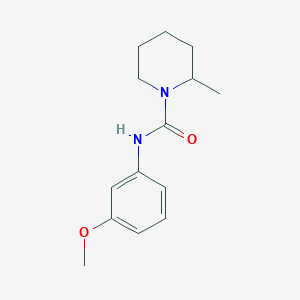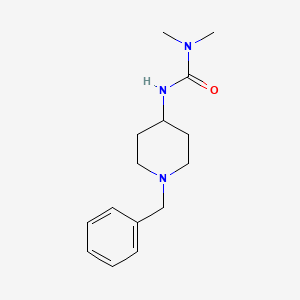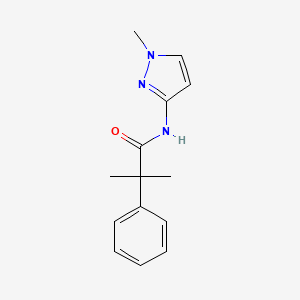
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a derivative of ketamine and was first synthesized in 2010. It has been used as a recreational drug due to its dissociative effects, but it also has potential applications in scientific research.
Mecanismo De Acción
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide acts as an NMDA receptor antagonist by binding to a specific site on the receptor called the PCP (phencyclidine) binding site. This prevents the receptor from being activated by its natural ligands, such as glutamate. By blocking NMDA receptor activity, N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide can alter the function of neural circuits in the brain, leading to changes in behavior and perception.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has been shown to produce a range of biochemical and physiological effects in animal studies. It can induce a state of dissociation, which is characterized by a sense of detachment from one's surroundings and a feeling of being disconnected from one's body. N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide can also produce hallucinations, changes in mood, and altered perception of time and space.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of these receptors in various biological processes. N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has several limitations as well. It has a short half-life in the body, which means its effects are relatively short-lived. N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide can also produce adverse effects such as seizures and respiratory depression at high doses.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide could be used to study the effects of NMDA receptor dysfunction in these disorders and to develop new treatments. Another area of interest is the development of new NMDA receptor antagonists with improved pharmacological properties. N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide could serve as a starting point for the development of new compounds with enhanced selectivity and longer half-lives.
Métodos De Síntesis
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide can be synthesized through a multi-step process using various reagents and solvents. The synthesis involves the reaction of 3-methoxyphenylacetonitrile with 2-bromo-2-chloro-N-methyl-N-(3-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has potential applications in scientific research due to its unique pharmacological properties. It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain. This makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-3-4-9-16(11)14(17)15-12-7-5-8-13(10-12)18-2/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIQXHPRBXFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)





![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)

